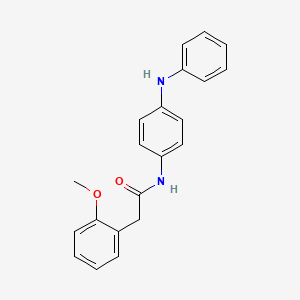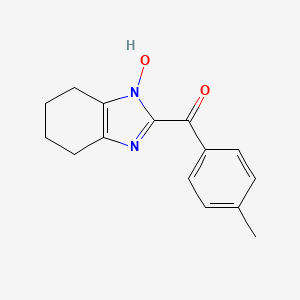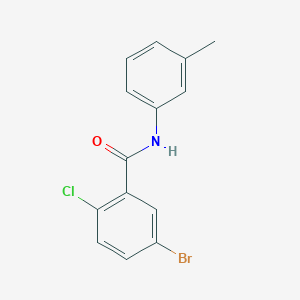![molecular formula C16H21NO3 B5802585 4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
4-[(3-cyclohexylpropanoyl)amino]benzoic acid
Übersicht
Beschreibung
4-[(3-cyclohexylpropanoyl)amino]benzoic acid, also known as CPPB, is a chemical compound that has been extensively studied for its biological and pharmacological properties. CPPB belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit potent analgesic and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 4-[(3-cyclohexylpropanoyl)amino]benzoic acid is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 4-[(3-cyclohexylpropanoyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
4-[(3-cyclohexylpropanoyl)amino]benzoic acid has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-[(3-cyclohexylpropanoyl)amino]benzoic acid has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-cyclohexylpropanoyl)amino]benzoic acid in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Additionally, 4-[(3-cyclohexylpropanoyl)amino]benzoic acid has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using 4-[(3-cyclohexylpropanoyl)amino]benzoic acid is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(3-cyclohexylpropanoyl)amino]benzoic acid. One area of interest is the potential use of 4-[(3-cyclohexylpropanoyl)amino]benzoic acid in the treatment of cancer. Further studies are needed to determine the efficacy of 4-[(3-cyclohexylpropanoyl)amino]benzoic acid in vivo and to elucidate its mechanism of action in cancer cells. Another area of interest is the potential use of 4-[(3-cyclohexylpropanoyl)amino]benzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-[(3-cyclohexylpropanoyl)amino]benzoic acid has been shown to have neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine whether it could be a useful therapeutic agent in humans. Additionally, further studies are needed to explore the potential use of 4-[(3-cyclohexylpropanoyl)amino]benzoic acid in combination with other drugs for the treatment of pain and inflammation.
Wissenschaftliche Forschungsanwendungen
4-[(3-cyclohexylpropanoyl)amino]benzoic acid has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. 4-[(3-cyclohexylpropanoyl)amino]benzoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-(3-cyclohexylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h7-10,12H,1-6,11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYDMJSJRZKFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Cyclohexylpropanoyl)amino]benzoic acid | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)





![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)